(Z)-3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
Overview
Description
(Z)-3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is a synthetic organic compound It features a complex structure with multiple functional groups, including methoxy, methoxymethyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Aldol condensation: The pyrazole derivative is then subjected to aldol condensation with a suitable aldehyde or ketone to form the propenone structure.
Methoxylation: Introduction of the methoxy and methoxymethyl groups can be done through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methoxymethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the propenone structure, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency and selectivity of the catalysts.
Materials Science: Its unique structure may allow it to be used in the development of new materials with specific properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe or tool in biochemical assays to study enzyme kinetics or receptor binding.
Industry
Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of specialty polymers with desired mechanical or thermal properties.
Mechanism of Action
The mechanism of action of (Z)-3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE: The E-isomer of the compound, which may have different physical and chemical properties.
3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE: The non-Z isomer, which could exhibit different reactivity and biological activity.
Uniqueness
The Z-configuration of the compound imparts specific spatial arrangements that can influence its reactivity and interactions with biological targets. This makes it unique compared to its isomers and other similar compounds.
Properties
IUPAC Name |
(Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(1-methylpyrazol-3-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18-9-8-14(17-18)15(19)6-4-12-5-7-16(21-3)13(10-12)11-20-2/h4-10H,11H2,1-3H3/b6-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMHLPLCJXVSNP-XQRVVYSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)C=CC2=CC(=C(C=C2)OC)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)C(=O)/C=C\C2=CC(=C(C=C2)OC)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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